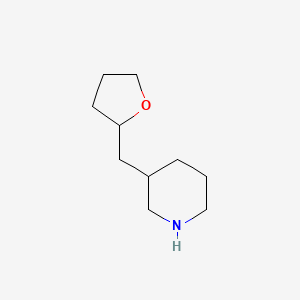

3-((Tetrahydrofuran-2-yl)methyl)piperidine

Description

Molecular Formula and Weight Analysis

This compound exhibits the molecular formula C₁₀H₁₉NO, corresponding to a precise molecular weight of 169.26 grams per mole. The compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature as 3-(oxolan-2-ylmethyl)piperidine, reflecting the attachment of an oxolan-2-ylmethyl substituent to the third carbon position of the piperidine ring. The molecular composition reveals ten carbon atoms, nineteen hydrogen atoms, one nitrogen atom, and one oxygen atom, indicating a saturated heterocyclic structure with two distinct ring systems connected via a methylene bridge.

The simplified molecular input line entry system representation of C1CC(CNC1)CC2CCCO2 provides a clear structural description showing the piperidine ring (C1CC(CNC1)) linked through a methylene carbon to the tetrahydrofuran ring (C2CCCO2). This connectivity pattern establishes the compound as a hybrid molecule where the tetrahydrofuran moiety serves as a substituent on the piperidine backbone. The International Chemical Identifier string InChI=1S/C10H19NO/c1-3-9(8-11-5-1)7-10-4-2-6-12-10/h9-11H,1-8H2 further confirms the molecular connectivity and provides unambiguous identification of the chemical structure.

The molecular weight analysis indicates that the compound represents a medium-sized organic molecule with sufficient structural complexity to exhibit diverse conformational behavior while maintaining synthetic accessibility. The presence of both nitrogen and oxygen heteroatoms within separate ring systems contributes to the overall polarity and potential for hydrogen bonding interactions. Database records show the compound was first created in computational chemical databases in 2011 and has undergone recent structural modifications as of 2025, suggesting ongoing research interest in this molecular framework.

Stereochemical Configuration and Conformational Isomerism

The stereochemical analysis of this compound reveals complex conformational behavior arising from the presence of two interconnected ring systems with distinct conformational preferences. The piperidine ring typically adopts a chair conformation as the most thermodynamically stable arrangement, following general principles established for six-membered saturated heterocycles. In this preferred chair conformation, the nitrogen atom can exist in either an equatorial or axial orientation, with the equatorial position generally favored due to reduced steric interactions.

Computational studies on related piperidine derivatives have established that chair conformations dominate the conformational landscape, with the nitrogen lone pair occupying specific spatial orientations that influence overall molecular geometry. The attachment of the tetrahydrofuran-containing substituent at the 3-position of the piperidine ring introduces additional conformational complexity through rotation around the methylene bridge connecting the two ring systems. This rotational freedom allows for multiple conformational isomers that differ in the relative spatial arrangement of the two heterocyclic rings.

The tetrahydrofuran component contributes its own conformational preferences, with density functional theory calculations on tetrahydrofuran itself indicating that the C₁ symmetry conformation represents the global minimum energy structure. In this conformation, the four carbon atoms and oxygen atom of tetrahydrofuran constitute a puckered envelope structure rather than a planar arrangement. The non-planar geometry of tetrahydrofuran creates a helical surface topology that influences the overall three-dimensional shape of the hybrid molecule.

Conformational interconversion between different arrangements of the molecule occurs through several pathways, including ring flipping of the piperidine chair, rotation around the methylene bridge, and envelope inversion of the tetrahydrofuran ring. The energy barriers associated with these conformational changes have been studied computationally, revealing that the molecule exhibits considerable conformational flexibility under physiological conditions. The stereochemical configuration at the attachment point between the two rings creates potential for diastereomeric forms, although specific experimental determination of stereoisomer ratios requires detailed nuclear magnetic resonance analysis or crystallographic characterization.

X-ray Crystallographic Characterization

Related crystallographic studies on compounds such as octahydro-3H-pyrido[2,1-c]oxazepin-3-ol have demonstrated the solid-state conformational preferences for molecules containing fused or connected piperidine and tetrahydrofuran-like rings. These investigations reveal that the piperidine ring consistently adopts chair conformations in the crystalline state, with substituents preferentially occupying equatorial positions to minimize steric repulsion. The tetrahydrofuran components exhibit envelope conformations with specific atoms displaced from the mean plane of the remaining ring atoms.

X-ray crystallographic analysis of piperidine derivatives has established typical bond lengths and angles for the six-membered saturated heterocycle, with carbon-nitrogen bond distances typically ranging from 1.45 to 1.48 Angstroms and carbon-carbon bonds measuring approximately 1.54 Angstroms. The boat and chair conformational preferences show distinct puckering parameters, with chair conformations characterized by total puckering amplitudes around 0.55 Angstroms and specific Cremer parameters that define the precise geometry.

Comparative crystallographic data from related compounds suggests that this compound would likely crystallize with the piperidine ring in a chair conformation and the tetrahydrofuran ring adopting an envelope configuration. The methylene bridge connecting the two rings would exhibit typical tetrahedral geometry around the carbon atoms, with bond angles close to 109.5 degrees. Intermolecular packing in the crystal structure would be influenced by potential hydrogen bonding interactions involving the nitrogen atom of the piperidine ring and possible weak interactions between the oxygen atom of the tetrahydrofuran ring and neighboring molecules.

Comparative Analysis with Related Piperidine-Tetrahydrofuran Hybrids

Comparative structural analysis reveals that this compound belongs to a broader class of hybrid compounds that combine piperidine and tetrahydrofuran structural elements in various connectivity patterns. Related compounds such as 3-methyl-1-((tetrahydrofuran-2-yl)methyl)piperidin-4-amine demonstrate how additional substituents and functional groups modify the basic hybrid framework while maintaining the core structural relationship between the two ring systems.

The compound 3-(oxan-2-yl)piperidine represents a closely related analog where the tetrahydrofuran ring is replaced by a tetrahydropyran (oxan) ring, providing direct comparison of five-membered versus six-membered cyclic ether substituents. This structural comparison reveals that the larger oxan ring introduces different conformational constraints and steric interactions compared to the more compact tetrahydrofuran system. The molecular weight of 3-(oxan-2-yl)piperidine (169.26 grams per mole) matches exactly that of this compound, demonstrating isomeric relationships within this compound class.

More complex derivatives such as the various oxazolo[3,4-a]pyridine compounds represent fused ring systems where the piperidine and tetrahydrofuran-like components are directly connected rather than linked through methylene bridges. These fused analogs exhibit reduced conformational flexibility compared to the methylene-linked systems but provide insights into the electronic and steric interactions between nitrogen and oxygen heterocycles in close proximity.

| Compound | Molecular Formula | Molecular Weight | Ring Connectivity | Key Structural Features |

|---|---|---|---|---|

| This compound | C₁₀H₁₉NO | 169.26 | Methylene-linked | Flexible bridge, independent ring conformations |

| 3-(Oxan-2-yl)piperidine | C₁₀H₁₉NO | 169.26 | Direct attachment | Six-membered ether ring, reduced flexibility |

| 3-Methyl-1-((tetrahydrofuran-2-yl)methyl)piperidin-4-amine | C₁₁H₂₂N₂O | 198.31 | Methylene-linked | Additional methyl and amine substituents |

The synthetic accessibility and chemical reactivity patterns among these related compounds demonstrate that the methylene linker in this compound provides an optimal balance between structural rigidity and conformational flexibility. Compounds with direct ring attachment show increased synthetic complexity due to the need for more sophisticated cyclization reactions, while those with longer alkyl linkers may exhibit excessive conformational freedom that reduces specific molecular recognition properties. The specific positioning of the tetrahydrofuran substituent at the 3-position of the piperidine ring creates unique steric and electronic environments that distinguish this compound from other substitution patterns such as 2- or 4-substituted derivatives.

Propriétés

IUPAC Name |

3-(oxolan-2-ylmethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO/c1-3-9(8-11-5-1)7-10-4-2-6-12-10/h9-11H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJPKXPBVQJBBQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CC2CCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Tetrahydrofuran-2-yl)methyl)piperidine typically involves the reaction of piperidine with tetrahydrofuran under specific conditions. One common method includes the use of a strong base to deprotonate the piperidine, followed by the addition of tetrahydrofuran to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

3-((Tetrahydrofuran-2-yl)methyl)piperidine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different alcohols or amines.

Substitution: It can participate in nucleophilic substitution reactions, where the piperidine or tetrahydrofuran moiety is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like halides, amines, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

3-((Tetrahydrofuran-2-yl)methyl)piperidine has been identified as a significant compound in the development of new therapeutic agents. Its interactions with biological targets make it a candidate for various medical applications:

- 5-HT4 Receptor Agonism : The compound has been studied for its partial agonistic activity at 5-HT4 receptors, which are implicated in several neurological and psychiatric disorders. This includes conditions such as Alzheimer's disease, Parkinson's disease, and gastrointestinal disorders like irritable bowel syndrome (IBS) .

- Neuroprotective Effects : Research indicates that derivatives of this compound exhibit neuroprotective properties, potentially offering therapeutic benefits for neurodegenerative diseases. In vitro studies have shown it can protect neuronal cells from oxidative stress-induced apoptosis .

- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties against various pathogens, indicating its potential as an antimicrobial agent .

Biological Research Applications

The compound's structural features allow it to be utilized in various biological research contexts:

- Cell Viability and Proliferation Studies : In laboratory settings, the compound has demonstrated significant effects on cell viability across different cancer cell lines, showing dose-dependent inhibition of cell growth .

- Enzyme Modulation : There is evidence that the compound can interact with key enzymes, influencing metabolic pathways critical for cellular function. This interaction may provide insights into enzyme mechanisms and their regulation .

Industrial Applications

Beyond medicinal uses, this compound also finds applications in industrial chemistry:

- Synthesis of Specialty Chemicals : The compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries, facilitating drug discovery and development processes .

Case Studies and Research Findings

Several case studies have highlighted the significance of this compound in research:

Mécanisme D'action

The mechanism of action of 3-((Tetrahydrofuran-2-yl)methyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used .

Comparaison Avec Des Composés Similaires

Structural Analogs and Their Key Features

Key Comparative Analysis

Heterocyclic Core and Substituent Effects

- Piperidine vs. Piperidine derivatives are more common in CNS-targeting drugs (e.g., paroxetine analogs), whereas pyrazoles are prevalent in kinase inhibitors .

THF vs. Oxetane Substituents :

- Replacing THF with 3-methyloxetane (as in 3-(3-Methyloxetan-3-yl)piperidine, ) introduces ring strain due to oxetane’s smaller size (4-membered vs. 5-membered ring). This strain can enhance reactivity or alter binding affinity in drug design. THF’s larger ring may improve solubility in polar solvents compared to oxetane .

Pharmacological and Industrial Relevance

- Drug Development :

- Material Science :

Physicochemical Properties

- Solubility and Polarity :

- Molecular Weight :

- The target compound’s lower molecular weight (185.30 g/mol) compared to paroxetine analogs (~365–405 g/mol) suggests better bioavailability and easier blood-brain barrier penetration .

Activité Biologique

3-((Tetrahydrofuran-2-yl)methyl)piperidine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is with a molecular weight of approximately 169.29 g/mol. The structure consists of a piperidine ring substituted with a tetrahydrofuran moiety, which may influence its solubility and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the tetrahydrofuran group may enhance its lipophilicity, facilitating better membrane penetration and receptor binding.

Potential Mechanisms:

- Enzyme Inhibition : Similar piperidine derivatives have been shown to inhibit enzymes such as Janus Kinase (JAK), which is involved in inflammatory pathways .

- Receptor Modulation : Compounds with similar structures have been investigated for their ability to modulate neurotransmitter receptors, potentially influencing conditions like anxiety and depression .

Biological Activity and Therapeutic Applications

Research indicates that this compound may exhibit a range of biological activities:

- Anticancer Activity : Preliminary studies suggest that piperidine derivatives can induce apoptosis in cancer cells. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines .

- Anti-inflammatory Effects : Given its structural similarity to known JAK inhibitors, this compound may possess anti-inflammatory properties, making it a candidate for treating autoimmune diseases .

- Neuropharmacological Effects : The modulation of neurotransmitter systems could position this compound as a potential treatment for neurological disorders .

Research Findings and Case Studies

Several studies have explored the biological activity of piperidine derivatives:

Q & A

Q. What synthetic methodologies are commonly employed for 3-((Tetrahydrofuran-2-yl)methyl)piperidine?

The Pictet–Spengler reaction is a key method, involving cyclization of tetrahydrofuran-derived amines with aldehydes under acidic conditions. For example, 2-(furan-2-yl)ethanamine reacts with aldehydes in solvents like acetonitrile or toluene, with HCl or TsOH as catalysts. Reaction parameters (solvent, acid type, temperature, and time) critically influence yield and intermediate stability .

Q. How is the compound characterized after synthesis?

Post-synthesis characterization typically involves nuclear magnetic resonance (NMR) for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and gas chromatography-mass spectrometry (GC-MS) to detect residual solvents like tetrahydrofuran (THF). Residual solvent analysis follows ICH guidelines, particularly for Class 2 solvents .

Q. What safety precautions are critical during handling?

While direct data on this compound is limited, analogous piperidine derivatives require strict ventilation, personal protective equipment (PPE), and protocols to avoid inhalation or skin contact. Spills should be neutralized with inert absorbents, and waste disposed following institutional guidelines .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields or tar formation?

Optimization requires systematic variation of solvents, acids, and temperatures. For example, toluene with 1.0 equivalent HCl at 70°C achieved 58% yield in a related tetrahydrofuropyridine synthesis, while higher temperatures (110°C) reduced yields due to decomposition . Parallel monitoring via thin-layer chromatography (TLC) helps identify optimal reaction termination points.

Q. What strategies address intermediate instability during synthesis?

Unstable intermediates (e.g., dihydrofuropyridines) require rapid cyclization. Using milder acids (e.g., TsOH instead of HCl) or lower temperatures (50°C) can reduce side reactions. Stabilizing intermediates as hydrochloride salts before free base isolation is also effective .

Q. How are contradictions in spectroscopic or chromatographic data resolved?

Contradictions arise from impurities, residual solvents, or tautomerism. Cross-validation using multiple techniques (e.g., -NMR, -NMR, and LC-MS) is essential. Computational modeling (e.g., density functional theory for NMR chemical shift prediction) can clarify ambiguous assignments .

Q. What analytical challenges arise in detecting THF residues, and how are they addressed?

THF, a Class 2 solvent, has a permitted daily exposure (PDE) of 7.2 mg/day. Headspace GC-MS with flame ionization detection (FID) is preferred for trace analysis. Method validation includes sensitivity testing at the ppm level and adherence to ICH Q3C guidelines .

Q. How does structural modification of the tetrahydrofuran or piperidine moieties influence bioactivity?

Substituent effects can be studied via structure-activity relationship (SAR) models. For example, electron-withdrawing groups on the tetrahydrofuran ring may enhance binding affinity to biological targets, as seen in analogs like (S)-2-(trifluoromethyl)piperidine .

Methodological Considerations

- Experimental Design : Use a between-subjects approach to test variable effects (e.g., solvent polarity on yield) while controlling batch-to-batch variability .

- Data Analysis : Employ embedded experimental designs to integrate quantitative (yield, purity) and qualitative (intermediate stability) data .

- Computational Support : Tools like PubChem’s chemical databases and Science Navigator’s AI-guided hypothesis testing streamline experimental planning .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.